

Application Notes and Protocols for ML175 in High-Throughput Screening Assays

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Compound of Interest

Compound Name: ML175

Cat. No.: B1663218

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Introduction

ML175 is a potent and selective irreversible inhibitor of Glutathione S-Transferase Omega 1 (GSTO1), an enzyme implicated in cancer progression and drug resistance.[1] GSTO1 is overexpressed in several cancer cell lines and is involved in the biotransformation of various exogenous and endogenous compounds.[1][2] Inhibition of GSTO1 with **ML175** presents a promising therapeutic strategy. This document provides detailed application notes and protocols for the use of **ML175** in high-throughput screening (HTS) assays to identify and characterize GSTO1 inhibitors.

Mechanism of Action

ML175 is a hindered alpha-chloroacetamide that acts as an activity-based inhibitor of GSTO1.[1][2] It covalently modifies the active site cysteine residue (Cys32) of GSTO1, leading to its irreversible inactivation.[1][2] This targeted mechanism of action provides high selectivity for GSTO1 over other glutathione S-transferases.

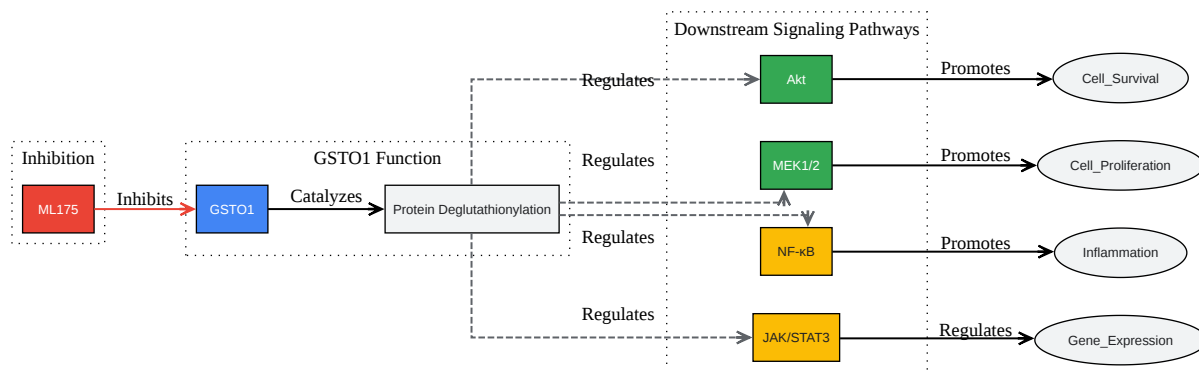
Data Presentation

The following table summarizes the key quantitative data for **ML175** in inhibiting GSTO1 activity.

Parameter	Value	Assay Type	Reference
IC50	28 nM	FluoPol-ABPP	[1][2]
In situ Inhibition	Complete inhibition at 250 nM	Gel-based competitive ABPP	[1][2]
Selectivity	>350-fold against potential anti-targets	Competitive ABPP profiling	[1]

Signaling Pathways Modulated by GSTO1 Inhibition

GSTO1 plays a significant role in cellular signaling, primarily through its deglutathionylation activity, which removes glutathione from proteins.[3][4][5] Inhibition of GSTO1 by **ML175** can, therefore, impact multiple signaling pathways. In human neuroblastoma SH-SY5Y cells, inhibition of GSTO1 with **ML175** has been shown to result in the activation of Akt and MEK1/2. [2] GSTO1 is also known to be involved in the regulation of the NF- κ B and JAK/STAT3 signaling pathways.[6][7]



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GSTO1 Signaling Pathways

Experimental Protocols

Protocol 1: High-Throughput Screening for GSTO1 Inhibitors using Fluorescence Polarization-Activity-Based Protein Profiling (FluoPol-ABPP)

This protocol is designed for the primary screening of large compound libraries to identify potential GSTO1 inhibitors.

Materials:

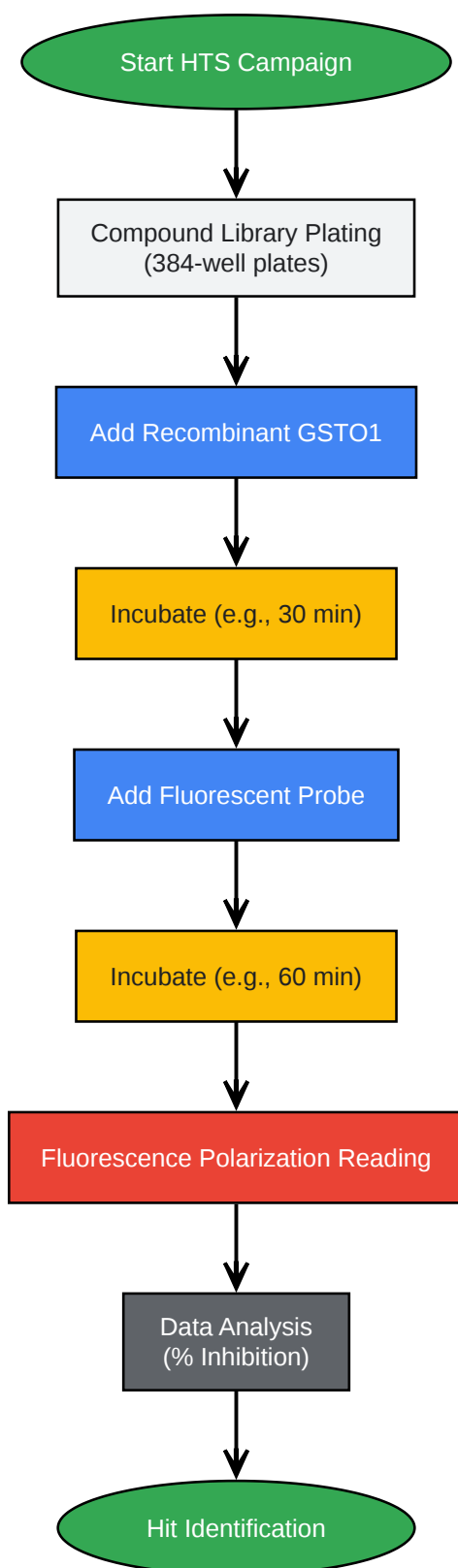
- Recombinant human GSTO1 protein
- Fluorescent activity-based probe (e.g., a rhodamine-conjugated sulfonate ester)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- 384-well, low-volume, black assay plates
- Compound library dissolved in DMSO
- Plate reader capable of fluorescence polarization detection

Procedure:

- **Compound Plating:** Dispense test compounds from the library into the assay plates using an acoustic liquid handler or pin tool. Include appropriate controls (e.g., DMSO for negative control, a known GSTO1 inhibitor for positive control).
- **Enzyme Addition:** Add recombinant GSTO1 protein to each well.
- **Incubation:** Incubate the plates at room temperature for a specified time (e.g., 30 minutes) to allow for compound-enzyme interaction.
- **Probe Addition:** Add the fluorescent activity-based probe to all wells.

- Final Incubation: Incubate the plates for a further period (e.g., 60 minutes) to allow the probe to react with active GSTO1.
- Detection: Measure fluorescence polarization on a compatible plate reader.

Data Analysis: A decrease in fluorescence polarization indicates that the test compound has inhibited the binding of the fluorescent probe to GSTO1, signifying potential inhibitory activity. Calculate the percent inhibition for each compound relative to the controls.



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HTS Workflow for GSTO1 Inhibitors

Protocol 2: Secondary Assay using Gel-Based Competitive Activity-Based Protein Profiling (ABPP)

This protocol is used to confirm the activity and determine the selectivity of hits identified from the primary screen.

Materials:

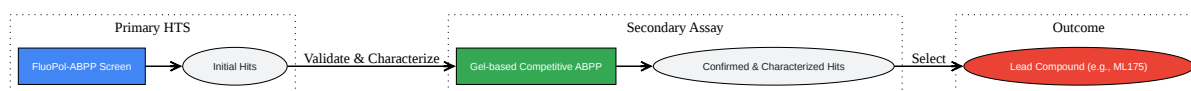
- Cell lysate or purified recombinant GSTO1
- Confirmed hit compounds from the primary screen
- Activity-based probe with a reporter tag (e.g., biotin or a fluorophore)
- SDS-PAGE gels
- In-gel fluorescence scanner or Western blotting reagents for biotin detection
- Loading buffer and running buffer for SDS-PAGE

Procedure:

- Proteome Preparation: Prepare cell lysates or use purified GSTO1.
- Compound Incubation: Incubate the proteome with varying concentrations of the hit compound (or DMSO as a control) for a specified time (e.g., 30 minutes) at room temperature.
- Probe Labeling: Add the activity-based probe to the proteome-compound mixture and incubate for a further period (e.g., 60 minutes).
- Sample Preparation: Quench the reaction by adding SDS-PAGE loading buffer and heat the samples.
- Gel Electrophoresis: Separate the proteins by SDS-PAGE.
- Detection:

- Fluorescent Probe: Visualize the labeled proteins directly using an in-gel fluorescence scanner.
- Biotinylated Probe: Transfer the proteins to a membrane and detect the biotinylated proteins using streptavidin-HRP followed by chemiluminescence.

Data Analysis: A decrease in the signal of the band corresponding to GSTO1 in the presence of the compound indicates that the compound has bound to and inhibited the enzyme, preventing probe labeling. The concentration-dependent decrease in signal can be used to determine the potency (e.g., IC50) of the inhibitor.



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Logical Relationship of Screening Assays

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